Cetrimonium bromide
Overview
Description
Mechanism of Action
Target of Action
Cetrimonium bromide, also known as CTAB, is a quaternary ammonium surfactant . The primary target of CTAB is the cell membrane, where it acts as an antiseptic agent against bacteria and fungi . It is particularly effective in inhibiting cell migration and invasion in certain types of cancer cells .
Mode of Action
CTAB interacts with its targets, primarily the cell membranes, by disrupting their structure . This disruption is due to the cationic nature of CTAB, which allows it to interact with both polar and nonpolar endgroups of the cell membranes . This interaction leads to cell lysis and the isolation of certain macromolecules that exist primarily inside of the cell .
Biochemical Pathways
CTAB affects several biochemical pathways. It has been shown to modulate both the canonical and non-canonical Transforming Growth Factor-beta (TGF-β) signaling pathways . In the canonical pathway, CTAB reduces the levels of SMAD proteins, which are key signal transducers and transcriptional modulators in the TGF-β pathway . In the non-canonical pathway, CTAB restrains MAPK pathways like ERK1/2, p38 MAPK, JNK, and PI3K .
Pharmacokinetics
As a quaternary ammonium compound, it is known to form micelles in aqueous solutions . This property may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The interaction of CTAB with its targets leads to several molecular and cellular effects. It alters the mesenchymal spindle-like morphology of cells and exerts inhibitory effects on cell migration and invasion . It also reduces the protein levels of various molecules involved in cell migration and invasion, such as matrix metalloproteinases (MMP-2, MMP-9), snail, slug, twist, vimentin, fibronectin, N-cadherin, and others . Furthermore, it increases the protein levels of tissue inhibitor matrix metalloproteinase-1 (TIMP-1), TIMP-2, and claudin-1 .
Action Environment
The action of CTAB can be influenced by environmental factors. For instance, CTAB forms micelles in aqueous solutions, and the degree of micelle formation can be influenced by temperature and concentration . Additionally, CTAB has been found to have a significant effect on the growth of semi-mature plants, indicating that it can interact with biological systems in various environments .
Biochemical Analysis
Biochemical Properties
Cetrimonium bromide plays a significant role in biochemical reactions. It is one of the main components of some buffers for the extraction of DNA . It interacts with both polar and nonpolar endgroups of cell membranes, making it a useful tool for cell lysis to isolate certain macromolecules that exist primarily inside of the cell .
Cellular Effects
This compound exhibits anticancer cytotoxicity against several HNC cell lines with minimal effects on normal fibroblasts . This selectivity exploits cancer-specific metabolic aberrations . In vivo, this compound ablated tumor-forming capacity of FaDu cells and delayed growth of established tumors .
Molecular Mechanism
This compound suppresses liver cancer cell migration and invasion based on the following mechanisms: I) altering the precise balance between MMP levels and tissue inhibitors of metalloproteinases (TIMPs); II) downregulating the canonical and non-canonical TGF-β signaling pathways; III) exerting an influence on c-Met/PI3K/Akt/mTOR signaling pathway .
Temporal Effects in Laboratory Settings
This compound forms micelles in aqueous solutions . At 303 K (30 °C) it forms micelles with aggregation number 75–120 (depending on method of determination; average 95) and degree of ionization, α = 0.2–0.1 (fractional charge; from low to high concentration) .
Dosage Effects in Animal Models
In one study, mice were given daily oral doses of 5 or 25 mg/kg bw "cetrimide” in aqueous solution, 6 days per week for 5 months . The bodyweight gain was reduced at both dose levels and erythrocyte counts were increased in the group receiving 25 mg/kg bw .
Metabolic Pathways
It is known to inhibit the intestinal absorption of substances such as D-glucose, methionine, and sodium butyrate in several animal species .
Transport and Distribution
It is known that this compound is poorly absorbed from the gastro-intestinal tract of rats .
Subcellular Localization
As a surfactant, it is likely to be found in the cell membrane where it can interact with both polar and nonpolar endgroups .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cetrimonium bromide can be synthesized by reacting hexadecyl bromide with trimethylamine. The reaction typically occurs in an organic solvent such as ethanol or acetone under reflux conditions . The product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves the same basic reaction but on a larger scale. The process includes the careful control of reaction conditions to ensure high yield and purity. The final product is often obtained through multiple purification steps, including filtration and drying .
Chemical Reactions Analysis
Types of Reactions
Cetrimonium bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in micelle formation in aqueous solutions, which is a physical process rather than a chemical reaction .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or other halides.
Micelle Formation: Occurs in aqueous solutions at concentrations above the critical micelle concentration, which is around 1 mM.
Major Products
Substitution Reactions: The major products depend on the nucleophile used. For example, reacting with hydroxide ions would produce hexadecyltrimethylammonium hydroxide.
Micelle Formation: Results in the formation of micelles, which are aggregates of surfactant molecules.
Scientific Research Applications
Cetrimonium bromide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- Cetrimonium chloride
- Cetrimonium stearate
- Benzalkonium chloride
Uniqueness
Cetrimonium bromide is unique due to its specific structure, which allows it to form micelles at relatively low concentrations. This property makes it particularly useful in applications requiring micelle formation, such as nanoparticle synthesis and DNA extraction .
Properties
IUPAC Name |
hexadecyl(trimethyl)azanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H42N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;/h5-19H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZYPRNAOMGNLH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H42BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
6899-10-1 (Parent) | |
Record name | Cetrimonium bromide [INN:BAN:NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057090 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5037028 | |
Record name | Hexadecyltrimethylammonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5037028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57-09-0, 8044-71-1 | |
Record name | Hexadecyltrimethylammonium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57-09-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cetrimonium bromide [INN:BAN:NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057090 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cetrimide [INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008044711 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cetrimonium bromide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758401 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cetrimonium bromide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32927 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hexadecyltrimethylammonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5037028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cetrimonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.283 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CETRIMONIUM BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L64N7M9BWR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Cetrimonium Bromide primarily exerts its cytotoxic effect by targeting mitochondria. [] This cationic quaternary amine compound inhibits H+-ATP synthase activity, leading to mitochondrial membrane potential depolarization. [] This disruption of mitochondrial function triggers apoptosis, characterized by reduced intracellular ATP levels, caspase activation, elevated sub-G1 cell population, and chromatin condensation. [] Additionally, this compound can react with tyrosine residues in cellular proteins, potentially inhibiting tyrosine phosphorylation and impacting cell signaling. [] In the context of bacterial cells, this compound disrupts cell membrane integrity, leading to cell lysis. []
ANone: this compound is a quaternary ammonium salt with the following characteristics:
ANone: this compound demonstrates compatibility with a range of materials and exhibits stability under various conditions, influencing its diverse applications. For instance:
- Reverse Micelles Extraction: this compound effectively forms reverse micelles with hexanol and isooctane, facilitating the purification of enzymes like feruloyl esterase. [] The extraction efficiency is influenced by factors like pH, ionic strength, and this compound concentration. []
- Gold Nanorod Synthesis: this compound acts as a stabilizing ligand in the synthesis of gold nanorods, influencing their size and morphology. [] Its aggregation behavior, tunable by additives like hexanol, impacts the growth mode and size uniformity of the resulting nanorods. []
ANone: this compound demonstrates catalytic activity in various reactions, often associated with its ability to form micelles and influence reaction kinetics. For instance:
- Friedel-Crafts Amidoalkylation: this compound catalyzes the Friedel-Crafts amidoalkylation of sesamols with N-Boc imines in aqueous media, providing a mild and efficient route to 6-amidoalkyl sesamols. []
A: While specific computational chemistry studies focused solely on this compound are limited in the provided literature, its application in computational contexts is evident. For example, researchers have used theoretical modeling to analyze the plasmon band shifts and broadening observed in silver nanorod substrates assembled with this compound. [] This modeling provided insights into the resonance coupling between assembled nanorods with different conformations. []
ANone: this compound's stability and formulation strategies are crucial for its various applications. For example:
A: While specific SHE regulations are not discussed in the provided articles, its presence in various products, including cosmetics [] and pharmaceuticals, indicates that its use is subject to regulatory oversight.
ANone: this compound has shown promising anticancer activity:
- In vitro: Studies demonstrate its cytotoxic effect against various head and neck cancer cell lines, while exhibiting minimal impact on normal fibroblasts. [] This selectivity highlights its potential to exploit cancer-specific metabolic aberrations. []
- In vivo: In mouse models, this compound exhibits antitumor efficacy by ablating the tumor-forming capacity of FaDu cells (a head and neck cancer cell line) and delaying the growth of established tumors. []
ANone: The provided literature does not contain information regarding specific resistance mechanisms or cross-resistance associated with this compound. Further research is needed to explore this aspect.
ANone: While generally considered safe for use in various applications, potential toxicity and adverse effects have been reported:
- Dermal and Ocular Irritation: this compound can cause dermal irritation and sensitization, as well as ocular irritation. [] This is a particular concern for leave-on cosmetic products, where prolonged exposure is possible. []
- Embryotoxicity and Teratogenicity: Studies in mice have shown that this compound can cause embryotoxicity and teratogenicity at specific doses. [] These findings highlight the importance of carefully considering the potential risks and benefits when using this compound.
ANone: Several analytical methods are employed to characterize and quantify this compound, each offering distinct advantages for specific applications:
- High Performance Liquid Chromatography (HPLC): This versatile technique, often coupled with UV detection (HPLC-UV), is widely used for the quantitative determination of this compound in various matrices, including rinse-off cosmetics [] and water samples. []
- Derivative Spectrophotometry: This method provides a sensitive and selective approach for simultaneously determining this compound in pharmaceutical formulations, even in the presence of other active ingredients and excipients. []
- High Performance Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This highly sensitive and specific method allows for the indirect determination of trace amounts of this compound in complex matrices like vaccines. [] The method relies on measuring the bromide ion released from the compound. []
ANone: While the provided articles do not extensively cover the environmental impact and degradation of this compound, its widespread use in various products raises concerns about its potential ecotoxicological effects. Further research is needed to assess its fate and behavior in the environment, as well as its potential impact on aquatic and terrestrial organisms.
ANone: Several alternatives and substitutes for this compound exist, each with its own set of properties, advantages, and limitations:
- Other Quaternary Ammonium Compounds: Numerous other quaternary ammonium compounds, such as benzalkonium chloride, cetylpyridinium chloride, and steartrimonium chloride, possess similar properties and find applications in various fields. [, ]
- Alternative Antiseptic Agents: Depending on the specific application, alternative antiseptic agents, like chlorhexidine, iodine compounds, and silver-based antimicrobials, may serve as suitable substitutes. []
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